Cholest-5-en-3beta-yl crotonate
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Overview
Description
Cholest-5-en-3beta-yl crotonate is a chemical compound that belongs to the class of cholesteryl esters It is formed by the esterification of cholest-5-en-3beta-ol with crotonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholest-5-en-3beta-yl crotonate typically involves the esterification reaction between cholest-5-en-3beta-ol and crotonic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3beta-yl crotonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require nucleophiles such as amines or alcohols and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides, depending on the nucleophile used.
Scientific Research Applications
Cholest-5-en-3beta-yl crotonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and membrane dynamics.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of cholest-5-en-3beta-yl crotonate involves its interaction with cellular membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing cholest-5-en-3beta-ol and crotonic acid. These products can then participate in various biochemical pathways, influencing cellular functions and signaling processes .
Comparison with Similar Compounds
Similar Compounds
Cholest-5-en-3beta-yl acetate: Similar ester compound with acetate instead of crotonate.
Cholest-5-en-3beta-yl butanoate: Another ester with butanoate group.
Cholest-5-en-3beta-yl pentanoate: Ester with pentanoate group.
Uniqueness
Cholest-5-en-3beta-yl crotonate is unique due to the presence of the crotonate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other cholesteryl esters may not be suitable .
Biological Activity
Cholest-5-en-3beta-yl crotonate, a derivative of cholesterol, has garnered attention in recent years due to its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies, highlighting its significance in various biological contexts.
Chemical Structure and Properties
This compound is a cholesterol ester characterized by the following structural formula:
- Molecular Formula : C27H46O2
- Molecular Weight : 414.67 g/mol
- CAS Number : 1989-52-2
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study involving db/db mice demonstrated that dietary supplementation with related cholesterol derivatives, such as 5-cholestenone, reduced inflammatory cytokines including TNFα and IL-6. These findings suggest that this compound may similarly modulate inflammatory pathways by inhibiting the NFκB signaling pathway, which is crucial in chronic inflammation responses .
Metabolic Regulation
The compound has been implicated in metabolic regulation. In db/db mice models, it was observed that cholesterol derivatives could alleviate hyperglycemia and hyperinsulinemia, conditions often associated with obesity and metabolic syndrome. The reduction in serum triglyceride levels further supports its role in lipid metabolism .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- NFκB Pathway Inhibition : The compound appears to inhibit NFκB activation, a key regulator of inflammation. This inhibition could lead to decreased expression of pro-inflammatory cytokines.
- Lipid Metabolism : Cholesterol derivatives may enhance hepatic β-oxidation enzyme activity, thereby promoting the breakdown of fatty acids and reducing lipid accumulation .
- Adiponectin Modulation : While not as pronounced as other effects, there is evidence suggesting that this compound can influence adiponectin levels, a hormone involved in regulating glucose levels and fatty acid breakdown .
Case Studies and Research Findings
Several studies have highlighted the biological activities of cholesterol derivatives related to this compound:
Properties
CAS No. |
24951-77-7 |
---|---|
Molecular Formula |
C31H50O2 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-but-2-enoate |
InChI |
InChI=1S/C31H50O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h7,9,12,21-22,24-28H,8,10-11,13-20H2,1-6H3/b9-7+/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1 |
InChI Key |
WAPKZPLWLMQRHV-SSGLBJFFSA-N |
Isomeric SMILES |
C/C=C/C(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CC=CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
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